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Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Covalent Inhibition of Bruton's
Tyrosine Kinase (BTK)
PF-06658607 is a potent and highly specific irreversible inhibitor of Bruton's tyrosine kinase

(BTK). Its mechanism of action relies on the formation of a stable, covalent bond with a specific

cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme. This

covalent modification permanently inactivates the kinase, blocking its downstream signaling

functions.

The chemical structure of PF-06658607 features an acrylamide "warhead," an electrophilic

group that readily reacts with the nucleophilic thiol group of the cysteine residue. This targeted

covalent inhibition strategy offers several advantages, including prolonged duration of action

and high potency.

Furthermore, PF-06658607 is distinguished by the incorporation of a terminal alkyne group.

This functional moiety serves as a "bioorthogonal handle," enabling the use of click chemistry

for the detection, enrichment, and identification of both the primary target (BTK) and any

potential off-target proteins. This makes PF-06658607 an invaluable chemical probe for

understanding the selectivity of covalent inhibitors.
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The inhibitory activity of PF-06658607 and its parent compound, ibrutinib, has been quantified

against its primary target, BTK, and various off-targets. The following tables summarize key

quantitative data from competitive activity-based protein profiling (ABPP) experiments.

Compound Target Assay Type IC50 (nM) Ki (nM) Reference

PF-06658607 BTK

In situ

competitive

ABPP

~10 -
Lanning et

al., 2014[1]

PF-06658607
Peroxiredoxin

-like 2A

Inhibition of

binding
900 - BindingDB

Inhibitor
Off-Target
Kinase

Cell Line IC50 (nM) Reference

Ibrutinib BLK Ramos 2.8
Lanning et al.,

2014

Ibrutinib TEC Ramos 11
Lanning et al.,

2014

Ibrutinib EGFR A431 5.6
Lanning et al.,

2014

Ibrutinib ERBB2 SKBR3 9.4
Lanning et al.,

2014

Ibrutinib JAK3 - 16 -

Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for
Off-Target Identification
This protocol is adapted from the methodology described by Lanning et al. in Nature Chemical

Biology, 2014. It outlines the use of PF-06658607 as a competitive probe to identify the off-

targets of a covalent inhibitor (e.g., ibrutinib).
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1. Cell Culture and Inhibitor Treatment:

Human cell lines (e.g., Ramos for B-cell lineage, A431 for epithelial cancers) are cultured to

a density of approximately 1.5 x 10^6 cells/mL.

Cells are pre-incubated with the covalent inhibitor of interest (e.g., ibrutinib) at various

concentrations (typically ranging from 0.01 to 10 µM) or with a DMSO vehicle control for 1-2

hours at 37°C.

2. Probe Labeling:

The alkyne probe, PF-06658607, is added to the cell suspensions at a final concentration of

1-5 µM.

The cells are incubated for an additional 1 hour at 37°C to allow for the covalent labeling of

available cysteine residues.

3. Cell Lysis and Protein Quantification:

Cells are harvested by centrifugation, washed with cold PBS, and lysed in a suitable lysis

buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

The total protein concentration of the lysates is determined using a standard protein assay

(e.g., BCA assay).

4. Click Chemistry Reaction:

To conjugate a reporter tag to the alkyne-labeled proteins, a click chemistry reaction is

performed.

The cell lysate (typically 50 µg of protein) is incubated with a cocktail containing:

Biotin-azide or a fluorescent azide (e.g., rhodamine-azide)

Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
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Copper(II) sulfate (CuSO4)

The reaction is allowed to proceed for 1 hour at room temperature.

5. Protein Enrichment and Digestion (for Mass Spectrometry):

For proteomic analysis, biotin-azide labeled proteins are enriched using streptavidin-agarose

beads.

The enriched proteins are washed extensively to remove non-specifically bound proteins.

On-bead tryptic digestion is performed to generate peptides for mass spectrometry analysis.

6. Mass Spectrometry and Data Analysis:

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

The acquired data is searched against a human protein database to identify the labeled

proteins.

Quantitative analysis is performed to compare the abundance of identified proteins between

the inhibitor-treated and DMSO-treated samples, revealing the off-targets and their dose-

dependent inhibition.

In-Gel Fluorescence Analysis
For a more rapid visualization of on-target and off-target engagement, a fluorescent azide can

be used in the click chemistry reaction.

1. Sample Preparation:

Following the click chemistry reaction with a fluorescent azide, protein samples are mixed

with SDS-PAGE loading buffer.

2. Gel Electrophoresis:

Proteins are separated by SDS-PAGE.
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3. Fluorescence Scanning:

The gel is scanned using a fluorescence gel scanner at the appropriate excitation and

emission wavelengths for the chosen fluorophore.

A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lane

compared to the control lane indicates target engagement.
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Caption: BTK Signaling Pathway and Inhibition by PF-06658607.
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Caption: Competitive ABPP Workflow for Off-Target Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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